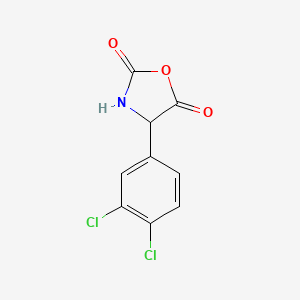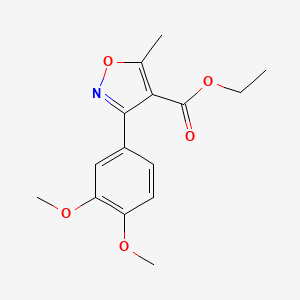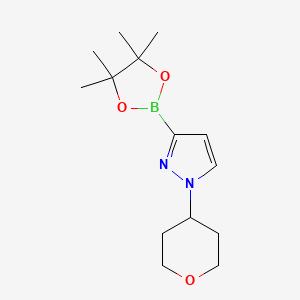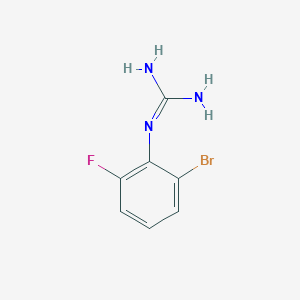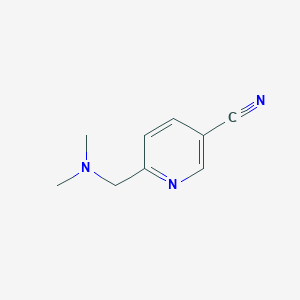![molecular formula C14H12N2O2S B13703883 3-Tosylpyrrolo[1,2-c]pyrimidine](/img/structure/B13703883.png)
3-Tosylpyrrolo[1,2-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tosylpyrrolo[1,2-c]pyrimidine is a heterocyclic compound that features a fused ring system combining pyrrole and pyrimidine rings with a tosyl group attached at the third position. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the tosyl group enhances its reactivity, making it a valuable intermediate in various synthetic pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tosylpyrrolo[1,2-c]pyrimidine typically involves the cyclocondensation of pyrrole-2-carboxaldehydes with tosylmethyl isocyanide (TosMIC). This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-Tosylpyrrolo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be replaced by other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms within the ring system.
Cycloaddition Reactions: It can engage in cycloaddition reactions with other heterocumulenes, forming complex fused ring systems.
Common Reagents and Conditions:
Bases: Sodium hydride, potassium carbonate.
Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO).
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted pyrrolo[1,2-c]pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
3-Tosylpyrrolo[1,2-c]pyrimidine has found applications in several scientific research areas:
Medicinal Chemistry: It serves as a scaffold for the development of potential anticancer and antiviral agents.
Material Science: The compound’s fluorescent properties make it useful in the development of electrochemical sensors and other optoelectronic devices.
Biological Studies: It is used in the synthesis of biologically active molecules, aiding in the study of cellular processes and disease mechanisms.
Mechanism of Action
The mechanism of action of 3-Tosylpyrrolo[1,2-c]pyrimidine and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, some derivatives act as protein kinase inhibitors, blocking the signaling pathways that regulate cell growth and proliferation. This inhibition can lead to the suppression of tumor growth in cancer cells . Additionally, the compound’s ability to interact with nucleic acids and proteins makes it a valuable tool in antiviral research .
Comparison with Similar Compounds
- 3-Methylpyrrolo[1,2-c]pyrimidine
- 3-Phenylpyrrolo[1,2-c]pyrimidine
- 3-Tosylpyrrolo[2,3-d]pyrimidine
Comparison: 3-Tosylpyrrolo[1,2-c]pyrimidine is unique due to the presence of the tosyl group, which enhances its reactivity and allows for diverse chemical modifications. Compared to its analogs, such as 3-Methylpyrrolo[1,2-c]pyrimidine and 3-Phenylpyrrolo[1,2-c]pyrimidine, the tosyl derivative exhibits distinct electronic properties and improved solubility in organic solvents . These characteristics make it a more versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C14H12N2O2S |
|---|---|
Molecular Weight |
272.32 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfonylpyrrolo[1,2-c]pyrimidine |
InChI |
InChI=1S/C14H12N2O2S/c1-11-4-6-13(7-5-11)19(17,18)14-9-12-3-2-8-16(12)10-15-14/h2-10H,1H3 |
InChI Key |
BZKWJXSPTMRDGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CN3C=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methylnaphtho[2,1-b]furan](/img/structure/B13703806.png)
![O-[(5-Bromo-3-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13703814.png)
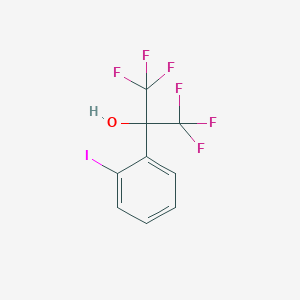
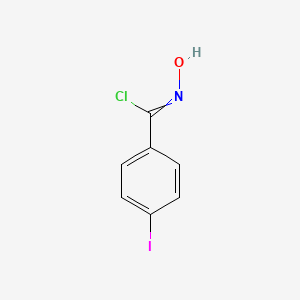
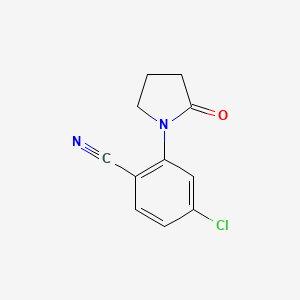

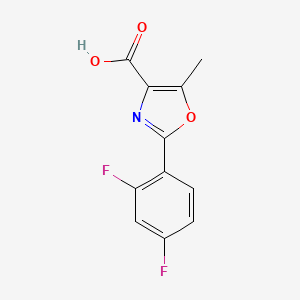
![5-Amino-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-ol](/img/structure/B13703851.png)
